molecular formula C7H6ClN3 B581687 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-00-6

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine

Cat. No.: B581687
CAS No.: 1260384-00-6
M. Wt: 167.596
InChI Key: GHVOSGMKLKOFGT-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-2-nitropyridine with ethyl acetoacetate, followed by reduction and cyclization steps . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine is unique due to its specific structural configuration, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

4-chloro-1H-pyrrolo[2,3-c]pyridin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-3-11-7(9)6-4(5)1-2-10-6/h1-3,10H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOSGMKLKOFGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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